molecular formula C15H14O B099735 4-Ethylbenzophenone CAS No. 18220-90-1

4-Ethylbenzophenone

Cat. No.: B099735
CAS No.: 18220-90-1
M. Wt: 210.27 g/mol
InChI Key: IJUPTKULISHEID-UHFFFAOYSA-N
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Description

4-Ethylbenzophenone is an organic compound with the molecular formula C15H14O. It is a derivative of benzophenone, where an ethyl group is substituted at the para position of one of the phenyl rings. This compound is used in various chemical reactions and has applications in different fields, including material science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of ethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{C}_2\text{H}_5 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}_6\text{H}_4\text{C}_2\text{H}_5 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically follows the same Friedel-Crafts acylation method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the molar ratios of reactants.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethylbenzoic acid.

    Reduction: It can be reduced to form 4-ethylbenzohydrol.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: 4-Ethylbenzoic acid.

    Reduction: 4-Ethylbenzohydrol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-Ethylbenzophenone has several applications in scientific research:

    Chemistry: It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of polymers and as a photoinitiator in UV-curing applications.

Mechanism of Action

The mechanism of action of 4-Ethylbenzophenone involves its interaction with various molecular targets. In photochemical reactions, it acts as a photosensitizer, absorbing UV light and transferring energy to other molecules, thereby initiating chemical reactions. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the ethyl group.

    4-Methylbenzophenone: Similar structure but with a methyl group instead of an ethyl group.

    4-Hydroxybenzophenone: Contains a hydroxyl group at the para position.

Uniqueness of 4-Ethylbenzophenone: this compound is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This substitution can affect the compound’s solubility, melting point, and its behavior in chemical reactions compared to its analogs.

Properties

IUPAC Name

(4-ethylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUPTKULISHEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171268
Record name 4-Ethylbenzophenone
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18220-90-1
Record name 4-Ethylbenzophenone
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Record name 4-Ethylbenzophenone
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Record name 4-Ethylbenzophenone
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Record name 4-ethylbenzophenone
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Record name 4-Ethylbenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common impurities found during the synthesis of 4-Ethylbenzophenone and how are they identified?

A1: The synthesis of this compound, often utilizing Friedel-Crafts acylation with ethylbenzene and benzoyl chloride in the presence of aluminum chloride, can lead to the formation of various impurities. These primarily include different isomers of the desired product. Research has shown that alongside the desired para isomer, the synthesis yields the ortho (approximately 2%) and meta (approximately 7%) isomers of ethylbenzophenone [, ]. Additionally, diethylbenzophenone impurities, constituting up to 13% of the product, have also been observed [, ].

Q2: How does the structure of this compound relate to its potential use as a building block for other compounds?

A2: The structure of this compound features a key reactive site – the ketone group. This ketone can undergo a variety of chemical transformations, allowing for further modifications and the synthesis of more complex molecules. For instance, research highlights the successful Knoevenagel condensation of this compound with ethyl cyanoacetate []. This reaction transforms the ketone into an α,β-unsaturated ester, demonstrating the compound's versatility as a precursor for synthesizing compounds like ethyl 4-vinyl-α-cyano-β-phenylcinnamate []. This particular compound, due to its vinyl group, can be further polymerized, signifying the potential of this compound derivatives in polymer chemistry [].

Q3: What spectroscopic techniques are valuable for characterizing this compound?

A3: Characterizing this compound effectively relies on various spectroscopic methods:

  • Infrared (IR) Spectroscopy: This technique reveals characteristic functional groups present in the molecule. For this compound, IR spectroscopy identifies the phenol stretching around 3030 cm-1, alkyl stretching around 2900 cm-1, and, importantly, the ketone C=O stretching at 1655 cm-1 [, ].
  • Proton Nuclear Magnetic Resonance (HNMR) Spectroscopy: Despite occasional instrumentation challenges, HNMR provides valuable structural information. For this compound, the characteristic ethyl group manifests as a triplet and quartet at approximately 1.3 ppm and 2.7 ppm, respectively [, ].
  • GC-MS: As discussed earlier, GC-MS is essential not just for identifying the compound but also for detecting impurities and assessing the purity of the synthesized product [, ].

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